molecular formula C21H23NO3 B6054027 1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione

1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione

Cat. No.: B6054027
M. Wt: 337.4 g/mol
InChI Key: WUKSMACXHLPEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione is a complex organic compound featuring a piperidine ring, a benzyl group, and a phenylethane-dione moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids . This compound’s unique structure makes it an interesting subject for synthetic and pharmacological studies.

Preparation Methods

The synthesis of 1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione typically involves multi-step organic reactions. One common route includes the formation of the piperidine ring followed by the introduction of the benzyl and phenylethane-dione groups. Key steps may involve:

Industrial production methods often optimize these steps for higher yields and cost-effectiveness, employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione undergoes various chemical reactions, including:

These reactions often yield significant products like substituted piperidines, which have diverse applications in medicinal chemistry.

Scientific Research Applications

1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The piperidine ring and benzyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Compared to other piperidine derivatives, 1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione stands out due to its unique combination of functional groups. Similar compounds include:

This compound’s unique structure provides a versatile platform for developing new pharmaceuticals and materials.

Properties

IUPAC Name

1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c23-16-21(14-17-8-3-1-4-9-17)12-7-13-22(15-21)20(25)19(24)18-10-5-2-6-11-18/h1-6,8-11,23H,7,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKSMACXHLPEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(=O)C2=CC=CC=C2)(CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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